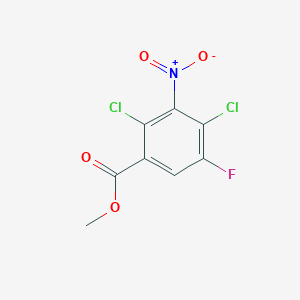
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
説明
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H4Cl2FNO4 and its molecular weight is 268.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
This compound (C8H4Cl2FNO4) features a benzoate structure with two chlorine atoms, one fluorine atom, and one nitro group attached to the aromatic ring. These substituents significantly influence its chemical properties and biological activities. The molecular weight of this compound is approximately 264.03 g/mol.
While detailed mechanistic studies specific to this compound are sparse, the presence of the nitro group suggests a possible mechanism involving the disruption of bacterial DNA synthesis or function. Similar compounds have been shown to act as inhibitors of bacterial topoisomerases, which are critical for DNA replication .
Data Table: Comparison of Biological Activity
| Compound Name | Antibacterial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Potential (not directly tested) | N/A |
| Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate | Effective | <0.03125 - 0.25 μg/mL |
| Benzothiazole derivatives | Broad-spectrum | <0.03125 - 4 μg/mL |
Case Studies and Research Findings
- Antibacterial Efficacy : A study highlighted the antibacterial efficacy of structurally similar compounds against resistant strains. For example, certain benzothiazole derivatives exhibited MIC values as low as <0.03125 μg/mL against Staphylococcus aureus .
- In Vivo Studies : Research on related compounds has demonstrated in vivo efficacy in animal models of infection. For instance, lead compounds were shown to effectively reduce bacterial load in mouse models infected with vancomycin-intermediate Staphylococcus aureus .
- Safety and Toxicology : Preliminary assessments indicate that while some derivatives may exhibit toxicity at higher concentrations (as seen with other nitro-substituted compounds), detailed toxicological studies specific to this compound are necessary to ascertain safety profiles .
科学的研究の応用
Medicinal Chemistry Applications
Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate has been investigated for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, including those targeting bacterial infections and cancer treatment.
Case Study: Antibacterial Activity
A recent study highlighted the synthesis of derivatives from this compound that exhibited potent antibacterial properties against multidrug-resistant strains of bacteria. The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC) values, demonstrating effectiveness against Gram-positive and Gram-negative pathogens .
Table 1: Antibacterial Activity of Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | <0.03125 | Staphylococcus aureus (MRSA) |
| Compound B | 1 | Escherichia coli |
| Compound C | 4 | Pseudomonas aeruginosa |
Agricultural Applications
In agriculture, this compound is explored for its potential as a pesticide or herbicide. Its structure allows it to interact with specific biological pathways in pests and weeds.
Case Study: Herbicidal Activity
Research has shown that derivatives of this compound can inhibit the growth of certain weeds while being less harmful to crops. The mechanism involves disruption of the plant's photosynthetic processes, leading to reduced growth and eventual death of the targeted weeds .
Table 2: Herbicidal Efficacy
| Compound Name | Effective Concentration (g/ha) | Target Weed Species |
|---|---|---|
| Herbicide A | 0.5 | Amaranthus retroflexus |
| Herbicide B | 1.0 | Chenopodium album |
| Herbicide C | 0.75 | Setaria viridis |
Synthesis and Chemical Properties
The synthesis of this compound typically involves nitration and halogenation reactions. These reactions are crucial for modifying the compound's properties to enhance its efficacy in various applications.
Synthesis Overview
The compound can be synthesized through a multi-step process involving:
特性
IUPAC Name |
methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FNO4/c1-16-8(13)3-2-4(11)6(10)7(5(3)9)12(14)15/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKAHKJEHVCUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















